

# ZAP-180013: A Technical Guide to a Novel ZAP-70 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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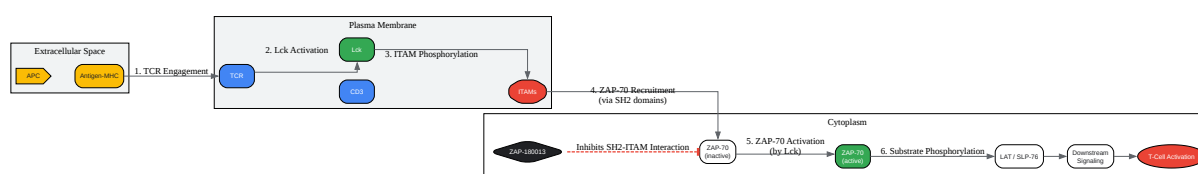
## Abstract

Zeta-associated protein of 70 kDa (ZAP-70) is a critical cytoplasmic tyrosine kinase essential for T-cell activation and is a key target for therapeutic intervention in autoimmune diseases and transplant rejection. This document provides a comprehensive technical overview of **ZAP-180013**, a novel small molecule inhibitor of ZAP-70. **ZAP-180013** functions by disrupting the crucial interaction between the ZAP-70 tandem SH2 domains and the immunoreceptor tyrosine-based activation motifs (ITAMs) of the T-cell receptor (TCR), thereby preventing the initiation of the downstream signaling cascade. This guide details the available biochemical and cellular data, experimental protocols, and the broader context of ZAP-70 signaling.

## Introduction to ZAP-70 and T-Cell Signaling

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complexes (MHC) on antigen-presenting cells (APCs). This interaction triggers a signaling cascade, with ZAP-70 playing a pivotal role.<sup>[1][2]</sup> Upon TCR engagement, the Src family kinase Lck phosphorylates the ITAMs on the CD3  $\zeta$ -chains.<sup>[2]</sup> This phosphorylation creates docking sites for the tandem SH2 domains of ZAP-70, recruiting it to the TCR complex at the plasma membrane.<sup>[1][2]</sup> This recruitment leads to the phosphorylation and activation of ZAP-70 by Lck. Activated ZAP-70 then phosphorylates key downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa

(SLP-76).[1] This leads to the formation of a larger signaling complex that ultimately results in T-cell proliferation, differentiation, and cytokine release. Given its central role, the inhibition of ZAP-70 is a promising strategy for modulating T-cell responses in various pathological conditions.



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**Caption:** ZAP-70 Signaling Pathway and Inhibition by **ZAP-180013**.

## ZAP-180013: Mechanism of Action and Biochemical Profile

**ZAP-180013** was identified through a high-throughput screen as an inhibitor of the ZAP-70 and T-cell receptor association.[3][4] Its primary mechanism of action is the disruption of the binding between the tandem SH2 domains of ZAP-70 and the doubly phosphorylated ITAMs (pITAMs) on the CD3  $\zeta$ -chain.[5][6] This prevents the initial recruitment and subsequent activation of ZAP-70, effectively blocking the T-cell signaling cascade at an early and critical stage. The inhibitor has been shown to act directly on the tandem SH2 domains.[3] There is also evidence to suggest that its mechanism of action may involve the covalent modification of these domains.[3]

## Quantitative Data

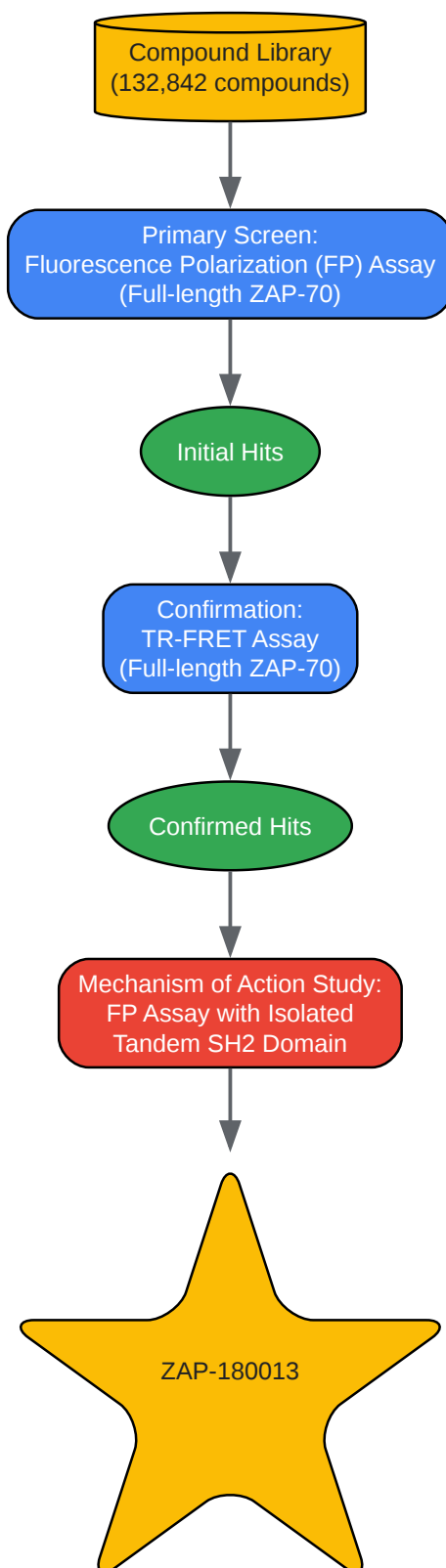
The inhibitory potency of **ZAP-180013** has been assessed using multiple biochemical assays. There is a notable difference in the reported IC50 values, which appears to be dependent on the specific protein construct and assay method used. The primary literature suggests a higher potency against the isolated tandem SH2 domains compared to the full-length protein in the initial screen.[\[3\]](#)

Parameter	Value	Assay Method	ZAP-70 Construct	Reference
IC50	1.8 $\mu$ M	Fluorescence Polarization (FP)	Isolated Tandem SH2 Domain	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IC50	9.6 $\mu$ M	Fluorescence Polarization (FP)	Full-length ZAP-70	<a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a>
IC50	16.841 $\mu$ M	Time-Resolved FRET (TR-FRET)	Full-length ZAP-70	<a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a>

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the procedures described in the primary literature for the biochemical characterization of **ZAP-180013**.[\[3\]](#)

## High-Throughput Screening and Validation Workflow



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**Caption:** High-Throughput Screening Workflow for **ZAP-180013** Identification.

## Fluorescence Polarization (FP) Assay

This assay measures the disruption of the interaction between ZAP-70 and a fluorescently labeled phosphopeptide derived from the ITAM sequence.

- Principle: A small, fluorescently labeled peptide (2pY) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger ZAP-70 protein, its tumbling is slowed, leading to a high polarization signal. An inhibitor that disrupts this interaction will cause a decrease in polarization.
- Reagents:
  - ZAP-70 Protein: Either full-length Src-ZAP-70 fusion protein or the isolated tandem SH2 domains.
  - Fluorescent Peptide (2pY): A peptide corresponding to the ITAM sequence (e.g., CGNQLpYNELNLGRREEpYDVLD) labeled with a fluorophore (e.g., AlexaFluor488).
  - Assay Buffer: Details not fully specified in public literature, but typically a buffered saline solution (e.g., PBS or HEPES) containing a reducing agent (e.g., TCEP or DTT) and a non-specific protein (e.g., BSA) to prevent sticking.
  - Test Compound: **ZAP-180013** dissolved in DMSO.
- Protocol Outline:
  - Prepare a reaction mixture containing the ZAP-70 protein and the fluorescent 2pY peptide in the assay buffer. The concentrations are optimized to be at or near the  $K_d$  of the interaction to ensure assay sensitivity.
  - Dispense the reaction mixture into 384-well plates.
  - Add the test compound (**ZAP-180013**) or DMSO (as a control) to the wells.
  - Incubate the plates at room temperature to allow the binding to reach equilibrium.
  - Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

- Calculate the percent inhibition relative to controls (0% inhibition with DMSO, 100% inhibition with free peptide).
- Generate concentration-response curves to determine the IC50 value.

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This orthogonal assay was used to confirm the hits from the primary screen.

- Principle: This assay measures the proximity of two molecules. In this context, a terbium-labeled antibody recognizes a tag on the ZAP-70 protein (donor), and a fluorescently labeled phosphopeptide (acceptor) binds to the SH2 domains. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a loss of the FRET signal.
- Reagents:
  - Tagged ZAP-70 Protein: e.g., His-tagged ZAP-70.
  - Donor: Terbium-labeled anti-His antibody.
  - Acceptor: Fluorescently labeled 2pY peptide.
  - Assay Buffer: Similar to the FP assay buffer.
  - Test Compound: **ZAP-180013** in DMSO.
- Protocol Outline:
  - Combine the tagged ZAP-70 protein, the terbium-labeled antibody, and the fluorescently labeled 2pY peptide in the assay buffer in 384-well plates.
  - Add the test compound or DMSO control.
  - Incubate to allow for binding.

- Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a FRET-capable plate reader.
- Calculate the FRET ratio and determine the percent inhibition and IC50 value.

## Cellular Activity of ZAP-180013

While the primary characterization of **ZAP-180013** has been biochemical, its activity has also been demonstrated in a cellular context.

### Inhibition of ZAP-70 Phosphorylation in Jurkat T-Cells

In a study investigating TCR-mediated signaling, **ZAP-180013** was used to probe the role of ZAP-70. It was shown to repress the phosphorylation of ZAP-70 in Jurkat T-cells in a dose-dependent manner following TCR stimulation with anti-CD3/CD28.<sup>[10]</sup> This provides crucial evidence that **ZAP-180013** is cell-permeable and can engage its target in a cellular environment.

- Experimental System: Human Jurkat T-cells.
- Methodology:
  - Jurkat cells are pre-treated with varying concentrations of **ZAP-180013** or DMSO.
  - Cells are then stimulated with anti-CD3 and anti-CD28 antibodies to trigger TCR signaling.
  - Following stimulation, cell lysates are prepared.
  - The phosphorylation status of ZAP-70 is assessed by immunoblotting (Western blot) using an antibody specific for phosphorylated ZAP-70.
- Observed Effect: **ZAP-180013** inhibited the TCR-induced phosphorylation of ZAP-70.<sup>[10]</sup>

## Summary and Future Directions

**ZAP-180013** is a valuable tool compound for studying the role of the ZAP-70 SH2-ITAM interaction in T-cell signaling. It effectively inhibits this interaction in biochemical assays and has demonstrated target engagement in a cellular model.

### Key Attributes of **ZAP-180013**:

- Mechanism: Inhibits the ZAP-70 SH2-pITAM interaction.
- Potency: Exhibits micromolar potency in biochemical assays.
- Cellular Activity: Proven to be cell-permeable and active in Jurkat T-cells.

For drug development professionals, several critical aspects of **ZAP-180013** remain to be elucidated. Future research should focus on:

- Selectivity Profiling: Assessing the selectivity of **ZAP-180013** against a broad panel of kinases and other SH2-containing proteins is essential to understand its off-target effects.
- Structure-Activity Relationship (SAR) Studies: A medicinal chemistry campaign could optimize the potency and selectivity of the **ZAP-180013** scaffold.
- Synthesis Protocol: A detailed and scalable synthesis route needs to be developed.
- In Vivo Efficacy and Pharmacokinetics: Evaluation in animal models of autoimmune disease or transplantation is a necessary step to determine its therapeutic potential.

In conclusion, **ZAP-180013** represents a significant starting point for the development of novel immunomodulatory agents targeting the ZAP-70 signaling pathway. The data and protocols presented in this guide provide a solid foundation for further investigation and development by the scientific community.

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- To cite this document: BenchChem. [ZAP-180013: A Technical Guide to a Novel ZAP-70 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683543#zap-180013-as-a-zap-70-inhibitor]

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